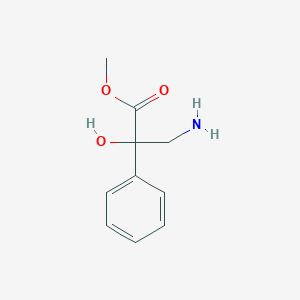

3-氨基-2-羟基-2-苯基丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-2-hydroxy-2-phenylpropanoate” is C10H13NO2 . The molecular weight is 179.221 . More detailed structural information may be available in structural databases .科学研究应用

- Chiral β-hydroxy acids play a crucial role in organic synthesis and are intermediates for various natural products. Methyl 3-amino-2-hydroxy-2-phenylpropanoate is a valuable building block for such acids. Researchers have developed efficient protocols for its synthesis, including both erythro (±) and threo (±) isomers. These compounds find applications in drug development, especially when chiral centers are critical for biological activity .

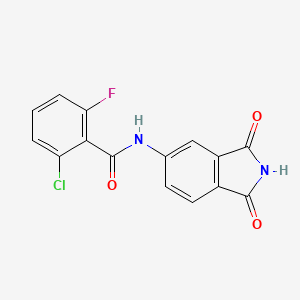

- Methyl 3-amino-2-hydroxy-2-phenylpropanoate derivatives have been investigated for their photo-activation potential toward DNA. Researchers explore their interaction with DNA, aiming for applications in cancer therapy and diagnostics .

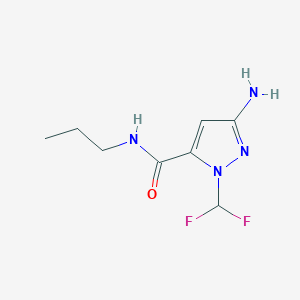

- Branched sulfamides derived from the 1-phenyl-2-phenethylamine scaffold, which includes our compound of interest, have shown promise as single-digit nanomolar inhibitors of both type I and II carbonic anhydrase enzymes. These enzymes are relevant in various physiological processes and diseases .

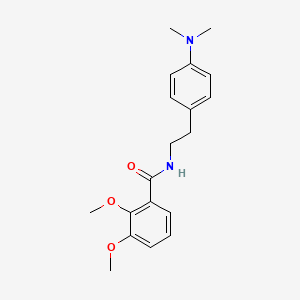

- The γ-amino β-hydroxybutyric acid (GABOB) component, structurally related to our compound, serves as a neuromodulator in the central nervous system. It is used as a hypotensive drug and plays a role in human metabolism by transporting long-chain fatty acids into mitochondria .

- Researchers have introduced a magnetic solid acid nanocatalyst containing our compound for the synthesis of benzoxazoles. This green process yields benzoxazoles with good efficiency and reusability of the catalyst .

- The β-hydroxy acid moiety in our compound is relevant to the structure of cyclodepsipeptides. These natural products exhibit diverse biological activities, including cytotoxicity and anti-inflammatory effects. Understanding the deprotonation behavior of our compound contributes to the design of novel cyclodepsipeptides .

Chiral Synthesis and Medicinal Chemistry

Quinazoline Derivatives and DNA Interaction

Inhibitors of Carbonic Anhydrase (hCA)

Neuromodulators and Hypotensive Agents

Solid Acid Nanocatalysts for Benzoxazole Synthesis

Deprotonation and Cyclodepsipeptides

安全和危害

“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

methyl 3-amino-2-hydroxy-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFOWOCVQMAUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)

![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)

![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)